N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2S2/c25-16-7-6-8-17(13-16)26-22(31)15-33-23-28-27-21(30(23)18-9-2-1-3-10-18)14-29-19-11-4-5-12-20(19)34-24(29)32/h1-13H,14-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSZFNQDOQPVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of thiazole and triazole derivatives, which have been extensively studied for their pharmacological properties, including antimicrobial and anticancer activities. The intricate structure of this compound, featuring multiple functional groups, suggests a multifaceted mechanism of action that warrants detailed investigation.
Structural Characteristics
The molecular formula of this compound is CHFOS, with a molecular weight of 491.6 g/mol. The presence of a fluorophenyl group and a triazole ring indicates significant potential for interaction with biological targets. The compound’s synthesis involves several steps that optimize yield and purity, typically characterized by various spectroscopic techniques such as IR, NMR, and MS.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFOS |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 847402-04-4 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the triazole and thiazole rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In particular, studies have reported that triazole derivatives possess potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines. For example, triazole derivatives have been associated with apoptosis induction in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression .
Case Studies
- Antinociceptive Activity : A study involving triazole-thiadiazole derivatives highlighted their antinociceptive properties in animal models. The compounds were tested using methods such as the tail flick and hot plate tests, showing significant pain relief compared to standard analgesics like aspirin .
- Cytotoxicity Testing : In vitro studies on cell lines demonstrated that certain derivatives of this compound inhibited cell proliferation effectively at varying concentrations, suggesting a dose-dependent response in cancer treatment scenarios .
Table 2: Summary of Biological Activities
The precise mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxyl)acetamide (Flufenacet): This agrochemical derivative replaces the triazole-thioacetamide core with a thiadiazole ring.
- The ethyl group at the triazole N4 position improves metabolic stability but may reduce solubility .
Analogues with Varied Heterocyclic Cores
- 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides: These compounds replace the triazole with a quinazolinone ring, which introduces additional hydrogen-bonding sites via the carbonyl group.
- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide: This analogue integrates a thiazolidinone ring, known for anti-inflammatory activity. The dual carbonyl groups may improve solubility but could increase susceptibility to enzymatic degradation compared to the triazole-benzo[d]thiazol hybrid .
Analogues with Aliphatic Chain Modifications
- N-(2-Fluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide :
The ethyl group at N4 and pyrazine substitution at C5 alter steric and electronic profiles. Pyrazine’s nitrogen atoms enhance π-π stacking, but the shorter aliphatic chain (ethyl vs. methylene-linked benzo[d]thiazol) may limit membrane permeability .
Research Findings and Implications
- Synthetic Efficiency: The target compound’s triazole intermediate is synthesized with higher efficiency (85%) compared to quinazolinone analogues (60–75%) .
- Bioactivity Trends : Fluorine and sulfur atoms in the target compound likely enhance electrophilicity and thiol-mediated binding, critical for enzyme inhibition. Pyridine or pyrazine substitutions in analogues may redirect activity toward kinase targets .
- Solubility Challenges: The benzo[d]thiazol-2-one group improves aromatic interactions but may reduce aqueous solubility relative to quinazolinone derivatives .
Q & A
Q. What are the standard synthetic routes for preparing N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-triazole core by cyclizing thiosemicarbazides or hydrazides under reflux with reagents like chloroacetyl chloride ().
- Step 2 : Introduction of the benzo[d]thiazol-2-one moiety via alkylation or nucleophilic substitution. For example, reacting 2-oxobenzo[d]thiazole derivatives with triazole intermediates in the presence of triethylamine ().
- Step 3 : Thioether linkage formation between the triazole and acetamide groups using sulfur-containing reagents (e.g., thiols or disulfides) under basic conditions ().
- Purification : Recrystallization from solvents like ethanol-DMF or pet-ether is commonly employed ().
Key Validation : Intermediate structures are confirmed via melting points, TLC, and spectroscopic methods (¹H/¹³C NMR, IR) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- ¹H/¹³C NMR :
- The 3-fluorophenyl group shows aromatic protons at δ 6.8–7.5 ppm and a distinct CF coupling (~245 ppm in ¹³C).
- The benzo[d]thiazol-2-one moiety exhibits a carbonyl signal at ~170 ppm (¹³C) .
- IR Spectroscopy :
- Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1240–1300 cm⁻¹) confirm the acetamide and triazole groups .
- Mass Spectrometry :
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) ().
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazole-thioacetamide intermediate?
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (dioxane vs. acetonitrile), and molar ratios (1:1 to 1:1.2) .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance sulfur nucleophilicity in thioether formation .
- Flow Chemistry : Continuous-flow systems may reduce side reactions and improve scalability ().
Case Study : A 15% yield increase was achieved by replacing chloroacetyl chloride with bromoacetyl chloride in analogous syntheses ().
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact pharmacological activity?
- Fluorine Effects : The 3-fluorophenyl group enhances metabolic stability and membrane permeability compared to chloro derivatives (logP reduction by ~0.3 units) .
- Bioisosterism : Replacing the benzo[d]thiazol-2-one with a pyrazole ring decreases antimicrobial activity (MIC values increase 4-fold) .
- Data Contradictions : Some studies report improved antifungal activity with fluorophenyl groups, while others note increased hepatotoxicity in murine models .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Assay Standardization : Validate protocols using reference drugs (e.g., fluconazole for antifungal assays) to minimize inter-lab variability .
- Structural Reanalysis : Confirm batch purity via HPLC (>98%) and rule out polymorphic forms using XRD .
- In Silico Modeling : Perform docking studies to compare binding affinities across reported targets (e.g., CYP450 isoforms vs. bacterial topoisomerases) .
Q. What strategies are effective for evaluating in vivo pharmacokinetics and toxicity?
- ADME Profiling :
- Toxicity :
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Matrix Interference : Use protein precipitation (acetonitrile) followed by SPE for serum/plasma samples .
- Detection Limits : LC-MS/MS with MRM transitions (e.g., m/z 434→316 for quantification) achieves sensitivity down to 1 ng/mL .
- Internal Standards : Deuterated analogs (e.g., d₄-acetamide) correct for ionization variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
